molecular formula C20H13F2N3O2S2 B2424753 N-(3,5-difluorophenyl)-2-((4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1794845-70-7

N-(3,5-difluorophenyl)-2-((4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2424753
CAS No.: 1794845-70-7
M. Wt: 429.46
InChI Key: JMUPKGSJYBIUHM-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-2-((4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a difluorophenyl group attached to an acetamide moiety, which is further connected to a thieno[3,2-d]pyrimidin-2-yl group with an oxo and phenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidin-2-yl core. This can be achieved through a cyclization reaction involving appropriate precursors such as thiophene derivatives and pyrimidinyl compounds. The difluorophenyl group is then introduced through a substitution reaction, followed by the attachment of the acetamide moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thieno[3,2-d]pyrimidin-2-yl group can be oxidized to introduce additional functional groups.

  • Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

  • Substitution: Substitution reactions can be employed to replace specific atoms or groups with others, enhancing the compound's properties.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction reactions might involve agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution reactions could utilize various nucleophiles and electrophiles under controlled conditions.

Major Products Formed:

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its biological activity, such as potential antimicrobial or anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • N-(3,5-difluorophenyl)-2-furamide: A related compound with a furan ring instead of the thieno[3,2-d]pyrimidin-2-yl group.

  • N-(3,5-difluorophenyl)acetamide: A simpler analog lacking the thieno[3,2-d]pyrimidin-2-yl group.

Uniqueness: N-(3,5-difluorophenyl)-2-((4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide stands out due to its complex structure and potential for diverse applications. Its unique combination of functional groups allows for a wide range of chemical reactions and biological activities, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

N-(3,5-difluorophenyl)-2-(4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F2N3O2S2/c21-12-8-13(22)10-14(9-12)23-17(26)11-29-20-24-16-6-7-28-18(16)19(27)25(20)15-4-2-1-3-5-15/h1-10H,11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUPKGSJYBIUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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